molecular formula C10H19NO2S B13257265 3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane

3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B13257265
M. Wt: 217.33 g/mol
InChI Key: DTRGXBDMVQNFSY-UHFFFAOYSA-N
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Description

3-(Propane-2-sulfonyl)-8-azabicyclo[321]octane is a bicyclic compound with a unique structure that includes a sulfonyl group and an azabicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane typically involves the reaction of vinylogous carbonates with N-substituted hydroxylamine hydrochlorides via an intramolecular 1,3-dipolar nitrone cycloaddition reaction . This method is highly regio- and diastereoselective, producing the desired bicyclic structure in high yields under catalyst-free conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or modify the bicyclic structure.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce modified bicyclic structures with different functional groups.

Scientific Research Applications

3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the bicyclic structure provides rigidity and spatial orientation. These features enable the compound to bind selectively to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane is unique due to the presence of the sulfonyl group and the azabicyclo[3.2.1]octane framework. This combination of features provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

3-propan-2-ylsulfonyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C10H19NO2S/c1-7(2)14(12,13)10-5-8-3-4-9(6-10)11-8/h7-11H,3-6H2,1-2H3

InChI Key

DTRGXBDMVQNFSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1CC2CCC(C1)N2

Origin of Product

United States

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